2-(嘧啶-2-基)乙醇

描述

Synthesis Analysis

The synthesis of 2-(Pyrimidin-2-yl)ethanol derivatives involves various chemical pathways, including the protection of carboxylic acids and the synthesis of pyrimidinylamino ethanol derivatives. Elladiou and Patrickios (2012) discussed 2-(Pyridin-2-yl)ethanol as an effective protecting group for methacrylic acid, showcasing its utility in polymer chemistry (Elladiou & Patrickios, 2012). Additionally, Kumar et al. (2014) identified 1-Aryl-2-((6-aryl)pyrimidin-4-yl)amino)ethanols as competitive inhibitors, demonstrating a pharmacological application (Keith et al., 2014).

Molecular Structure Analysis

The molecular structure of 2-(Pyrimidin-2-yl)ethanol and its derivatives has been analyzed through various techniques, including X-ray diffraction and NMR spectroscopy. Mardani et al. (2019) provided insights into the complexation of related compounds with metals and highlighted the importance of molecular docking studies to understand the interactions at a molecular level (Mardani et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of 2-(Pyrimidin-2-yl)ethanol involves its participation in various chemical reactions, including condensation and polymerization. Kuhn et al. (2015) demonstrated the use of ultrasound-promoted synthesis to create pyrimidine derivatives, emphasizing the role of 2-(Pyrimidin-2-yl)ethanol in facilitating environmentally friendly reactions (Kuhn et al., 2015).

Physical Properties Analysis

The physical properties of 2-(Pyrimidin-2-yl)ethanol, including its solubility, boiling point, and melting point, are crucial for its application in chemical syntheses and pharmaceutical formulations. Rani et al. (2012) explored the synthesis and spectral characterization of new derivatives, evaluating their antioxidant properties and contributing to the understanding of its physical attributes (Rani et al., 2012).

Chemical Properties Analysis

The chemical properties of 2-(Pyrimidin-2-yl)ethanol, such as reactivity towards different reagents and stability under various conditions, have been explored in the context of its potential applications. Dai et al. (2017) investigated Ru(II) complexes bearing pyridine ligands, highlighting the catalytic properties relevant to the synthesis of carboxylic acids from primary alcohols (Dai et al., 2017).

科学研究应用

抗癌药物:2-(嘧啶-2-基)乙醇衍生物,具体为2-[4-[6-(异丙基氨基)嘧啶-4-基]-1H-吡咯[2,3-b]吡啶-6-基]氨基]乙醇,显示出作为选择性和有效的抗癌药物,靶向CDK9/cyclin T1激酶的潜力 (Hussain & Verma, 2019)。

聚合物化学中的保护基:2-(吡啶-2-基)乙醇可作为甲基丙烯酸的适当保护基,促使在聚合后选择性去除,并有助于将聚[2-(吡啶-2-基)乙基甲基丙烯酸酯]转化为聚(甲基丙烯酸) (Elladiou & Patrickios, 2012)。

乙醇溶液中的光联合:2'-氨基嘧啶的浓缩乙醇溶液显示出红移的发射,暗示形成涉及超过两个碱基分子的激聚合物 (Ferrara, Lenci, & Neubacher, 1974)。

ROS1激酶抑制:新的嘧啶-4-基-乙醇衍生物已被发现具有微摩尔范围内有前景的ROS1激酶抑制活性,为该领域的进一步发展提供潜力 (Abdelazem & Lee, 2015)。

醛固酮合成酶抑制:该类别中的一种新化合物显示出作为强效醛固酮合成酶抑制剂的潜力,影响人类和啮齿动物CYP11B2在纳摩尔范围内 (Meguro et al., 2017)。

多组分合成中的抗癌活性:提出了一种绿色、无毒、非致癌的方法,用于合成2-氨基-4-苯基-5-H-吲哚[1,2d]嘧啶-5-酮衍生物,这些衍生物对人类乳腺癌细胞系显示出显著的抗癌活性 (Patravale et al., 2014)。

Mizoroki–Heck反应:使用嘧啶-2-基对甲苯磺酸酯和各种烯烃,展示了合成C2-烯基嘧啶衍生物的多功能方法,具有高区域选择性 (Gong, Quan, & Wang, 2016)。

抗氧化活性:新型双(2(嘧啶2基)乙氧基)烷烃显示出有前景的抗氧化活性,其效力主要受附着在2(嘧啶2基)乙醇上的烷基片段影响 (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012)。

未来方向

The future directions of 2-(Pyrimidin-2-yl)ethanol research could involve further exploration of its biological activities. For instance, a study has shown that certain pyrimidine derivatives have better anti-fibrotic activities than Pirfenidone and Bipy55′DC . This suggests that 2-(Pyrimidin-2-yl)ethanol and similar compounds could be developed into novel anti-fibrotic drugs .

属性

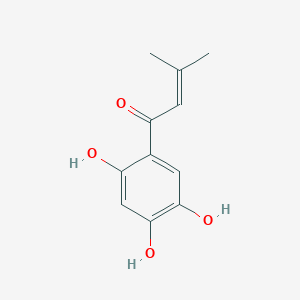

IUPAC Name |

2-pyrimidin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c9-5-2-6-7-3-1-4-8-6/h1,3-4,9H,2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIWCGLAEFPUFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626163 | |

| Record name | 2-(Pyrimidin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrimidin-2-yl)ethanol | |

CAS RN |

114072-02-5 | |

| Record name | 2-(Pyrimidin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furo[3,2-b]pyridine-2-carbonitrile](/img/structure/B40120.png)

![4-[4-(Cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide](/img/structure/B40125.png)

![6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B40127.png)

![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B40136.png)

![3-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid](/img/structure/B40148.png)